molecular formula C19H22N2O2 B5740357 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine

Cat. No.: B5740357
M. Wt: 310.4 g/mol
InChI Key: BPPHIMQEZDYKRQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine is a chemical compound that features a piperazine ring substituted with a benzyl group and a 1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine is unique due to the presence of both the benzyl and 1,3-benzodioxole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-4-16(5-3-1)13-20-8-10-21(11-9-20)14-17-6-7-18-19(12-17)23-15-22-18/h1-7,12H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPHIMQEZDYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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